molecular formula C20H13F6N5O3 B15025476 1-(4-methoxyphenyl)-7-(pyridin-3-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methoxyphenyl)-7-(pyridin-3-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15025476
M. Wt: 485.3 g/mol
InChI Key: IXQRKQWICHGALL-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrimidodiazine core, substituted with methoxyphenyl and pyridinyl groups, and two trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the pyrimidodiazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl and pyridinyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Addition of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl groups.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Addition: The trifluoromethyl groups can undergo addition reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with other similar compounds, such as:

    1-(4-METHOXYPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: This compound shares a similar core structure but may have different substituents, leading to variations in properties and applications.

    Other pyrimidodiazine derivatives: These compounds have similar core structures but differ in the substituents attached to the core, resulting in different chemical and biological properties.

Properties

Molecular Formula

C20H13F6N5O3

Molecular Weight

485.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7-pyridin-3-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H13F6N5O3/c1-34-12-6-4-11(5-7-12)31-15-13(16(32)29-17(31)33)18(19(21,22)23,20(24,25)26)30-14(28-15)10-3-2-8-27-9-10/h2-9H,1H3,(H,28,30)(H,29,32,33)

InChI Key

IXQRKQWICHGALL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CN=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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